BABr Doping Effect on FAPbBr₃ LED Current Efficiency
Doping formamidinium lead bromide (FAPbBr₃) perovskite films with only 0.2 wt% n-butylammonium bromide (BABr) increases the current efficiency of the resulting PeLEDs by approximately one order of magnitude—from 1.2 cd/A for the undoped control to 13.5 cd/A with BABr doping [1]. This ten-fold enhancement is attributed to the formation of a quasi-2D perovskite structure that facilitates energy funneling from higher-bandgap nanosheets to lower-bandgap nanocrystals and passivates non-radiative recombination sites [1]. At higher BABr doping levels (>2 wt%), the emission shifts to the blue region due to increased 2D character, demonstrating that BABr concentration directly controls both efficiency and emission color [1].
| Evidence Dimension | PeLED current efficiency (cd/A) |
|---|---|
| Target Compound Data | 13.5 cd/A (0.2 wt% BABr-doped FAPbBr₃ PeLED) |
| Comparator Or Baseline | 1.2 cd/A (undoped FAPbBr₃ PeLED control) |
| Quantified Difference | 11.3 cd/A absolute increase; ~10.3-fold relative enhancement |
| Conditions | Non-stoichiometric FAPbBr₃ perovskite precursor; PeLED device architecture; room-temperature measurement |
Why This Matters
For procurement decisions in PeLED research, this data demonstrates that BABr is not merely an alternative spacer but a quantitatively validated performance enhancer at sub-1 wt% doping levels, directly competing with other long-chain ammonium halides (e.g., PEABr, PBABr) that require higher loading to achieve comparable gains.
- [1] Organic Electronics, 2020, 79, 105626. Quasi-2D organic cation-doped formamidinium lead bromide (FAPbBr₃) perovskite light-emitting diodes by long alkyl chain. DOI: 10.1016/j.orgel.2020.105626. View Source
